Regioisomeric Differentiation: Carbonyl Attachment to 3,4-Dichlorophenyl vs. 4-Methoxyphenyl Ring Drives Divergent Predicted Bioactivity
The target compound (CAS 1208986-03-1) positions the carbonyl group on the 3,4-dichlorophenyl (electron-deficient) ring, whereas its closest regioisomer, (2E)-3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 927202-27-5), places the carbonyl on the 4-methoxyphenyl (electron-rich) ring. This reversal alters the α,β-unsaturated ketone's electrophilicity and the H-bond acceptor capacity of the carbonyl. The QSAR model from Wu et al. (J. Med. Chem. 2011) demonstrated that electron-withdrawing groups on the B-ring (carbonyl-proximal in their nomenclature) and electron-donating groups on the A-ring are optimal for LPS-induced IL-6 inhibition; compounds not conforming to this pattern showed significantly reduced or absent activity, with only 5 out of 47 chalcones in that series progressing to dose-response TNF-α/IL-6 inhibition testing [1]. The target compound's substitution pattern (carbonyl on electron-deficient ring) matches the high-activity SAR cluster, whereas the regioisomer with reversed carbonyl placement falls outside the optimal SAR space described.
| Evidence Dimension | Regioisomeric electronic configuration (carbonyl placement) and predicted anti-inflammatory SAR alignment |
|---|---|
| Target Compound Data | Carbonyl on 3,4-dichlorophenyl (electron-withdrawing); matches Wu et al. high-activity SAR cluster |
| Comparator Or Baseline | CAS 927202-27-5: carbonyl on 4-methoxyphenyl (electron-donating); deviates from optimal Wu et al. SAR cluster |
| Quantified Difference | SAR study identified electron-withdrawing B-ring / electron-donating A-ring as critical for IL-6 inhibition; non-conforming compounds excluded from dose-response testing (5/47 advanced). Exact fold-difference not quantified for this pair. |
| Conditions | LPS-stimulated macrophage IL-6 expression model; QSAR analysis of 47 chalcones (Wu et al. 2011) |
Why This Matters
Procurement of the incorrect regioisomer risks selecting a compound predicted by published QSAR to have substantially weaker anti-inflammatory activity, potentially compromising assay outcomes.
- [1] Wu, J.; Li, J.; Cai, Y.; Pan, Y.; Ye, F.; Zhang, Y.; Zhao, Y.; Yang, S.; Li, X.; Liang, G. Evaluation and Discovery of Novel Synthetic Chalcone Derivatives as Anti-Inflammatory Agents. J. Med. Chem. 2011, 54 (23), 8110–8123. View Source
